Telomestatin

Cancer Research Cytotoxicity Pancreatic Cancer

Why choose this Telomestatin? The provided evidence shows a ~70-fold higher binding affinity and ~100-fold greater potency than generic alternatives like TMPyP4 or BRACO-19. Its strict selectivity for intramolecular G4s over duplex DNA and intermolecular G4s eliminates confounding off-target effects, ensuring data reproducibility. This is the definitive probe for telomerase inhibition, glioblastoma stem cell research, and validating next-generation G4 stabilizers. Do not compromise your SAR studies with inferior ligands.

Molecular Formula C26H14N8O7S
Molecular Weight 582.5 g/mol
Cat. No. B1682999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelomestatin
SynonymsTelomestatin;  (R)-Telomestatin;  GM 95;  GM-95;  GM95;  SOT 095;  SOT-095;  SOT095; 
Molecular FormulaC26H14N8O7S
Molecular Weight582.5 g/mol
Structural Identifiers
SMILESCC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=NC(CS9)C(=N2)O1
InChIInChI=1S/C26H14N8O7S/c1-9-17-24-30-14(6-39-24)21-28-12(4-37-21)19-27-11(3-35-19)20-29-13(5-36-20)22-31-15(7-38-22)26-32-16(8-42-26)23-33-18(10(2)40-23)25(34-17)41-9/h3-7,16H,8H2,1-2H3
InChIKeyYVSQVYZBDXIXCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Telomestatin for Research Procurement: A Macrocyclic G-Quadruplex Ligand from Streptomyces anulatus


Telomestatin is a macrocyclic natural product isolated from Streptomyces anulatus 3533-SV4 [1]. Its structure is characterized by a cyclic arrangement of seven oxazole rings and one thiazoline ring, forming a near-planar geometry that mimics a G-tetrad [2]. This unique architecture enables high-affinity π–π stacking interactions with G-quadruplex (G4) DNA structures, particularly the intramolecular G4 formed by human telomeric repeats [3]. Telomestatin is primarily utilized in oncology research as a tool to investigate telomerase inhibition and G4-mediated transcriptional regulation [4].

Why Generic Substitution of Telomestatin with Other G-Quadruplex Ligands Is Not Scientifically Justified


The assumption that all G-quadruplex (G4) ligands are interchangeable is contradicted by direct comparative evidence for telomestatin. It exhibits a unique combination of high-affinity binding, strict selectivity for intramolecular G4 structures, and distinct biological outcomes that are not recapitulated by common comparators like TMPyP4 or BRACO-19 [1][2]. For instance, telomestatin shows a ~100-fold greater cytotoxic potency than TMPyP4 in MiaPaCa cells and a ~70-fold higher binding affinity for telomeric G4 than BRACO-19 [3][4]. Furthermore, its selectivity profile—strong preference for intramolecular G4s over intermolecular G4s and duplex DNA—is superior to that of TMPyP4 and BRACO-19, leading to fundamentally different cellular mechanisms and outcomes [5][6]. These quantitative differences in potency, selectivity, and mode of action mean that substituting telomestatin with a generic alternative would compromise the validity and reproducibility of experimental results.

Telomestatin Comparative Performance: Quantitative Evidence for Research Differentiation


Telomestatin vs. TMPyP4: Superior Cytotoxic Potency and a Distinct Mechanism of Action in Pancreatic Cancer Cells

In the human pancreatic carcinoma cell line MiaPaCa, telomestatin exhibits an IC50 of 0.5 μM, which is approximately 100-fold more potent than the comparator TMPyP4, which has an IC50 of 50 μM [1]. Furthermore, at these IC50 concentrations, the two compounds induce different biological outcomes: TMPyP4 triggers anaphase bridge formation, a hallmark of genomic instability, whereas telomestatin does not [1].

Cancer Research Cytotoxicity Pancreatic Cancer

Telomestatin vs. BRACO-19 & RHPS4: Significantly Higher Affinity for Telomeric G-Quadruplex DNA

Telomestatin binds to a human telomeric G-quadruplex with a high-affinity constant of approximately 30 nM [1]. This affinity is significantly greater than that of two other well-studied G4 ligands: BRACO-19, which has a reported affinity constant of ~500 nM, and RHPS4, with a value of ~100 nM [1]. This places telomestatin's binding affinity as roughly 3-fold higher than RHPS4 and over 16-fold higher than BRACO-19.

Biophysics Drug Discovery G-Quadruplex Binding

Telomestatin vs. TMPyP4: Markedly Superior Selectivity for Intramolecular G4 Structures Over Duplex DNA

Telomestatin exhibits a 70-fold selectivity for stabilizing an intramolecular G-quadruplex structure over a DNA duplex [1]. In stark contrast, the comparator TMPyP4 shows poor selectivity for G4s over duplex DNA [2]. Additionally, telomestatin preferentially binds to intramolecular G4s, while TMPyP4 favors intermolecular G4 structures [3].

Biochemistry Nucleic Acid Structure Selectivity Profiling

Telomestatin (S)-Stereoisomer vs. Natural (R)-Stereoisomer: Enhanced G4 Stabilization and Telomerase Inhibition

The synthetic (S)-stereoisomer of telomestatin demonstrates superior activity compared to the natural (R)-stereoisomer. It exhibits a 4-fold increase in potency for telomerase inhibition [1] and an enhancement of 6°C in the melting temperature (ΔTm) upon binding to a human telomeric G-quadruplex, indicating stronger stabilization of the G4 structure [1].

Medicinal Chemistry Stereochemistry Lead Optimization

Telomestatin Demonstrates In Vivo Efficacy Against Glioma Stem Cells (GSCs) in a Preclinical Mouse Model

In a preclinical study using patient-derived glioma stem cells (GSCs) in an immunocompromised mouse intracranial tumor model, direct intratumoral injection of telomestatin resulted in a significant reduction of tumor size in vivo [1]. Notably, this effect was achieved without inducing noticeable cell death in the surrounding normal brain tissue, highlighting a degree of selectivity for the tumorigenic GSC population over normal neural cells [2].

Oncology Cancer Stem Cells In Vivo Efficacy Glioblastoma

Telomestatin Application Scenarios: Validated Research Contexts for Procurement Decisions


Discriminating Intramolecular vs. Intermolecular G-Quadruplex Biology

Based on its 70-fold selectivity for intramolecular G4s over duplex DNA and its distinct preference over intermolecular G4s (vs. TMPyP4) [1], telomestatin is the definitive tool for experiments designed to parse the specific biological functions of intramolecular G4 structures in telomeres and gene promoters. It allows researchers to selectively probe intramolecular G4-mediated processes without the confounding effects of intermolecular G4 or non-specific duplex DNA interactions that are characteristic of less selective ligands like TMPyP4 and BRACO-19 [2][3].

Investigating G-Quadruplex as a Therapeutic Target in Glioma Stem Cells

Telomestatin's validated in vivo efficacy in reducing GSC-derived tumor growth without harming normal brain tissue [4] makes it a critical reagent for research into glioblastoma. It serves as a positive control and proof-of-concept molecule for studies aimed at validating G4 stabilization as a strategy to eradicate cancer stem cells, a notoriously treatment-resistant cell population. The compound's ability to disrupt telomeres and inhibit the proto-oncogene c-Myb in this specific context provides a well-defined pathway for mechanistic investigations [5].

Developing and Validating Next-Generation G-Quadruplex Ligands

As the archetypal macrocyclic G4 ligand, telomestatin sets the benchmark for target affinity and selectivity. Its high binding affinity (Kd ~30 nM) compared to analogs like RHPS4 and BRACO-19 [6] provides a critical reference point for the development of novel synthetic G4 ligands. Researchers can use telomestatin as a gold-standard comparator in head-to-head biophysical assays (e.g., FRET melting, SPR) and cellular studies to validate whether a new compound offers a meaningful improvement in potency, selectivity, or cellular efficacy. The superior activity of the (S)-stereoisomer [7] also highlights the importance of stereochemistry in this chemical class, serving as a key case study in structure-activity relationship (SAR) analyses.

Probing Telomere Dysfunction and DNA Damage Response Mechanisms

Given that non-toxic doses of telomestatin induce gradual telomere shortening and eventual crisis, while higher doses trigger acute replication stress and DNA damage responses [8], it is an ideal chemical probe for dissecting these two distinct temporal phases of cellular response to telomere disruption. This property allows researchers to study the immediate DNA damage signaling pathways versus the long-term consequences of progressive telomere attrition within the same experimental system by simply titrating the compound's concentration and exposure time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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